Ko-3290
Overview
Description
Preparation Methods
Ko-3290 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One of the key synthetic routes involves the use of alkyne groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This click chemistry reaction is essential for the preparation of this compound.
Chemical Reactions Analysis
Ko-3290 undergoes various chemical reactions, including:
Substitution Reactions: This compound contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely that the compound can undergo such reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ko-3290 has several scientific research applications, including:
Mechanism of Action
Ko-3290 exerts its effects by acting as an antagonist of β-adrenoceptors. This means that it binds to these receptors and inhibits their activity, leading to a reduction in lipolysis (the breakdown of fats) in animals . The molecular targets of this compound include β-adrenoceptors, and the pathways involved are related to lipid metabolism and cardiovascular functions .
Comparison with Similar Compounds
Ko-3290 is unique due to its specific combination of cardioselective antagonist properties and antilipolytic effects. Similar compounds include other β-adrenoceptor antagonists, such as propranolol and metoprolol. this compound’s distinct chemical structure and click chemistry capabilities set it apart from these compounds .
Biological Activity
Ko-3290, also known as DPI-3290 or Org 41793, is a synthetic compound characterized by its potent activity as an opioid receptor agonist. This article explores its biological activity, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 182417-73-8 |
Molecular Formula | C₃₀H₃₄FN₃O₂ |
Molecular Weight | 487.608 g/mol |
Melting Point | 144-145 °C |
Boiling Point | 620.4 °C (predicted) |
Density | 1.161 g/cm³ (predicted) |
This compound exhibits high affinity for opioid receptors, notably:
- Ki values :
- δ-opioid receptor: 0.18 nM
- μ-opioid receptor: 0.46 nM
- κ-opioid receptor: 0.62 nM
These values indicate that this compound acts as a mixed opioid agonist with significant antinociceptive (pain-relieving) effects, making it a candidate for pain management therapies .
Antinociceptive Activity
In vivo studies demonstrate that this compound produces a substantial antinociceptive response. For instance, administration of this compound at a dose of 0.05 mg/kg intravenously resulted in a 50% reduction in pain response in rat models .
Comparative Efficacy
A comparative analysis of this compound's efficacy against other opioid agonists shows its potential advantages:
Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) | Antinociceptive Effect |
---|---|---|---|---|
This compound | 0.46 | 0.18 | 0.62 | High |
Morphine | 1.2 | >100 | >100 | Moderate |
Fentanyl | 0.08 | >100 | >100 | Very High |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Gengo et al. (2003) : This foundational study established the pharmacological profile of this compound, highlighting its potency and specificity as an opioid receptor agonist. The study utilized various animal models to assess pain response and concluded that this compound offers significant antinociceptive properties without the severe side effects commonly associated with traditional opioids .
- Recent Investigations : Further research has indicated that this compound may have applications beyond pain relief, potentially influencing metabolic processes and offering neuroprotective effects in models of neurodegeneration. These findings suggest a broader therapeutic potential that warrants further investigation .
Properties
IUPAC Name |
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEGAEBRVGIBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000796 | |
Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79848-61-6 | |
Record name | Koe 3290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079848616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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